2-(Difluoromethyl)-5-iodo-1,3,4-thiadiazole
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Overview
Description
Difluoromethylation is a process that involves the formation of a bond between a carbon atom and a difluoromethyl group (CF2H). This process has seen significant advances in recent years, particularly in the formation of X–CF2H bonds where X can be a carbon, oxygen, nitrogen, or sulfur atom .
Synthesis Analysis
The synthesis of organofluorine compounds, including those involving difluoromethylation, has been a subject of considerable interest due to their unique physical and chemical properties. Flow microreactor synthesis has been recognized as a potential methodology for the production of useful chemicals with high selectivity and efficiency .Molecular Structure Analysis
While specific structural information for “2-(Difluoromethyl)-5-iodo-1,3,4-thiadiazole” is not available, it’s worth noting that difluoromethyl groups can be added to a variety of molecular structures, including large biomolecules such as proteins .Chemical Reactions Analysis
Difluoromethylation reactions can involve a variety of methods, including electrophilic, nucleophilic, radical, and cross-coupling methods. The formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur is typically achieved upon reaction with ClCF2H .Scientific Research Applications
Late-stage Difluoromethylation
This compound can be used in late-stage difluoromethylation processes . This is a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
Photocatalytic Difluoromethylation
2-(Difluoromethyl)-5-iodo-1,3,4-thiadiazole can be used in photocatalytic difluoromethylation reactions of aromatic compounds and aliphatic multiple C–C bonds . These reactions are accomplished under mild and environmentally benign conditions .
Difluoromethylation of Olefins
This compound can be used in the difluoromethylation of olefins . The optimized reaction conditions employ biaryl vinyl ethers, BrCF2CO2Et or 2-bromo-2,2-difluoroamides, and fac-Ir(ppy)3 in CH3COOEt as the solvent .
Molecular Docking Simulations
Molecular docking simulations can be applied to examine the binding interactions of 4-difluoromethyl pyrazole derivatives . This can help assess the potential binding mechanisms and strengths of derivatives within the receptor’s binding site .
DFT Study
Density Functional Theory (DFT) can be used to study 4-difluoromethylation pyrazole derivatives . This can provide insights into the electronic structure and properties of these compounds .
Pharmaceutical Applications
The CF2H group substitutions exert positive impacts on the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity . These are tenets of considerable importance in pharmaceutical, agrochemical, and materials science .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(difluoromethyl)-5-iodo-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF2IN2S/c4-1(5)2-7-8-3(6)9-2/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFPNBSGXHWQKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)I)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF2IN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1344266-66-5 |
Source
|
Record name | 2-(difluoromethyl)-5-iodo-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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